Cas no 899956-80-0 (N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a specialized pyridazine derivative with notable applications in medicinal chemistry and pharmaceutical research. Its structure features a dihydropyridazine core linked to an acetylphenyl group, offering potential as a scaffold for bioactive molecule development. The compound's key advantages include its ability to serve as an intermediate in synthesizing pharmacologically active agents, particularly those targeting enzyme inhibition or receptor modulation. Its carbonyl and amide functionalities enhance binding interactions, making it valuable for structure-activity relationship studies. The product exhibits high purity and stability under standard conditions, ensuring reliability in research applications. Its synthetic versatility further supports its use in exploring novel therapeutic candidates.
N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure
899956-80-0 structure
Product Name:N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No:899956-80-0
MF:C13H11N3O3
MW:257.244742631912
CID:5990602
PubChem ID:7585557
Update Time:2025-11-01

N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
    • 899956-80-0
    • AKOS024706467
    • F2799-0040
    • N-(3-acetylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
    • AKOS027613652
    • Inchi: 1S/C13H11N3O3/c1-8(17)9-3-2-4-10(7-9)14-13(19)11-5-6-12(18)16-15-11/h2-7H,1H3,(H,14,19)(H,16,18)
    • InChI Key: VMQOEAUZGVJEOQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(NN=1)=O)NC1=CC=CC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 257.08004122g/mol
  • Monoisotopic Mass: 257.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 87.6Ų

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Additional information on N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Comprehensive Overview of N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 899956-80-0): Properties, Applications, and Research Insights

N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 899956-80-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique pyridazine core and acetylphenyl substituent, exhibits promising properties for applications in drug discovery and material science. Its carboxamide functionality further enhances its versatility, making it a subject of interest for researchers exploring novel bioactive agents.

The structural complexity of N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide allows it to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and metabolic pathways. Recent studies highlight its potential as a scaffold for designing small-molecule inhibitors, a hot topic in precision medicine. With the growing demand for targeted therapies, this compound’s mechanism of action is being investigated in computational models and in vitro assays, aligning with trends in AI-driven drug design and high-throughput screening.

From a synthetic chemistry perspective, the preparation of CAS 899956-80-0 involves multi-step organic reactions, including condensation and cyclization techniques. Researchers are optimizing these protocols to improve yield and purity, addressing challenges like regioselectivity and byproduct formation—common search queries among synthetic chemists. Green chemistry principles are also being applied to reduce solvent waste, reflecting the industry’s shift toward sustainable synthesis.

In material science, derivatives of N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide are explored for their photophysical properties, such as fluorescence and charge transport. These traits are relevant for developing organic electronics, including OLEDs and sensors, a sector experiencing rapid growth due to wearable technology advancements. The compound’s conjugated system makes it a candidate for molecular engineering in optoelectronic devices.

Safety and regulatory aspects of CAS 899956-80-0 are frequently queried in scientific databases. While not classified as hazardous under standard guidelines, proper handling protocols are recommended due to its fine powder form. Documentation on storage conditions and material compatibility is available in safety data sheets (SDS), ensuring compliance with laboratory best practices.

Future research directions for this compound include structure-activity relationship (SAR) studies to refine its bioactivity and collaborations with biotech startups focusing on niche therapeutic areas. As personalized medicine gains traction, the demand for tailored molecular entities like N-(3-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is expected to rise, positioning it as a valuable asset in both academic and industrial settings.

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